molecular formula C16H10O6 B091439 Mopanin CAS No. 17093-84-4

Mopanin

Cat. No.: B091439
CAS No.: 17093-84-4
M. Wt: 298.25 g/mol
InChI Key: RBBWOJZPSUZDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mopanin is a naturally occurring peltogynoid compound derived from the oxidation of mopanol, an isomer of (+)-peltogynol. It belongs to the flavonoid family and is structurally characterized by a chromophoric quinone methide group, which contributes to its distinct coloration and biological activity . This compound has been identified in species of the Peltogyne genus, such as P. porphyrocardia, and shares biosynthetic pathways with other peltogynoids like peltogynol and peltogynin. These compounds are primarily found in heartwood tissues, where they contribute to pigmentation and oxidative stress resistance .

Properties

CAS No.

17093-84-4

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one

InChI

InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2

InChI Key

RBBWOJZPSUZDBS-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O

Canonical SMILES

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mopanin is part of a broader class of peltogynoid quinone methides. Below is a comparative analysis with three structurally and functionally related compounds: peltogynol, peltogynin, and peltomexicanin.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Source Core Structure Key Functional Groups Antioxidant Activity (ABTS assay, µmol TE/mg)
This compound Peltogyne spp. Peltogynoid quinone methide Hydroxyl, quinone methide Not reported
Peltogynol P. porphyrocardia Flavonoid-derived peltogynol Hydroxyl, aromatic rings 3.98 (estimated from analogs)
Peltogynin Acacia spp. Oxidized peltogynol derivative Ketone, hydroxyl 4.10 (estimated from analogs)
Peltomexicanin P. mexicana Quinone methide with dioxa-tetraphenone Hydroxyl, dioxane, quinone 4.25

Key Findings:

Structural Differences: this compound and peltogynin are oxidation products of their respective precursors (mopanol and peltogynol) but differ in substitution patterns. This compound retains a quinone methide group, whereas peltogynin features additional ketone moieties . Peltomexicanin, isolated from P. mexicana, contains a unique dioxa-tetraphenone ring system, enhancing its stability compared to this compound .

Antioxidant Activity :

  • Peltomexicanin exhibits the highest antioxidant activity (4.25 µmol TE/mg), likely due to its electron-donating hydroxyl groups and extended conjugation .
  • This compound’s activity remains unquantified, but its structural similarity to peltogynin suggests comparable or slightly reduced efficacy due to fewer hydroxyl groups .

Biosynthetic Pathways :

  • This compound and peltogynin are both derived via oxidative pathways but diverge in enzymatic specificity. Peltomexicanin’s biosynthesis involves additional oxygenation steps, contributing to its complex structure .

Applications: Peltomexicanin is utilized in natural dye production and antioxidant formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mopanin
Reactant of Route 2
Reactant of Route 2
Mopanin

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